molecular formula C12H8N2O3 B8679746 methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate

methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate

Katalognummer: B8679746
Molekulargewicht: 228.20 g/mol
InChI-Schlüssel: LACHFTXDPODZBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate is a chemical compound with the molecular formula C12H8N2O3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another common method involves the reaction of indoles with various electrophiles under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are tailored to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can introduce new functional groups at specific positions on the indole ring .

Wissenschaftliche Forschungsanwendungen

methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is explored for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H8N2O3

Molekulargewicht

228.20 g/mol

IUPAC-Name

methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C12H8N2O3/c1-17-12(16)11(15)9-6-14-10-3-2-7(5-13)4-8(9)10/h2-4,6,14H,1H3

InChI-Schlüssel

LACHFTXDPODZBH-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.